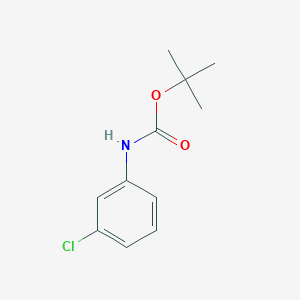

tert-butyl N-(3-chlorophenyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRPSNCGCLFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277480 | |

| Record name | tert-butyl N-(3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-63-2 | |

| Record name | NSC2502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl N-(3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Tert Butyl N 3 Chlorophenyl Carbamate

Post-Synthetic Functionalization and Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

The chlorine substituent on the phenyl ring of tert-butyl N-(3-chlorophenyl)carbamate serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the aromatic core. mdpi.com The tert-butoxycarbonyl (Boc) protecting group is generally stable under the conditions of many of these coupling reactions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For instance, this compound can be coupled with acrylates to generate cinnamates. A documented example is the synthesis of (E)-tert-butyl 3-(3-chlorophenyl)acrylate, although the specific carbamate (B1207046) substrate was not explicitly named in the supporting data. rsc.org The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, in the presence of a base. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. fishersci.co.ukorganic-chemistry.org This reaction is widely used to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. While specific examples for the direct Suzuki coupling of this compound are not prevalent in leading literature, the reaction is broadly applicable to aryl chlorides. organic-chemistry.org The reactivity order for halides is generally I > Br > OTf >> Cl, meaning that the coupling of aryl chlorides often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) or advanced N-heterocyclic carbene (NHC) ligands. fishersci.co.ukmit.edu

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orgyoutube.comlibretexts.org It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. This compound can, in principle, be coupled with a variety of primary or secondary amines to generate N,N'-disubstituted aminophenyl carbamates. The development of specialized ligands by the Buchwald and Hartwig groups has enabled the coupling of even challenging substrates, including aryl chlorides. youtube.comorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The application of this reaction to this compound would yield tert-butyl N-(3-(alkynyl)phenyl)carbamate derivatives.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions that are applicable to aryl chlorides like this compound, based on general methodologies and reactions with similar substrates.

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., tert-butyl acrylate) | Pd(OAc)2 / PPh3 | Et3N or K2CO3 | DMF or Acetonitrile | tert-butyl N-(3-(alkenyl)phenyl)carbamate |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd2(dba)3 / P(t-Bu)3 | K3PO4 or Cs2CO3 | Toluene or Dioxane | tert-butyl N-(biphenyl-3-yl)carbamate derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2 / XPhos | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | tert-butyl N-(3-(amino)phenyl)carbamate derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N or Piperidine | THF or DMF | tert-butyl N-(3-(alkynyl)phenyl)carbamate |

Oxidation and Reduction Chemistry of the Carbamate Linkage

The carbamate functional group in this compound is generally considered a robust protecting group. Its direct oxidation and reduction, without cleavage, are not common transformations.

Oxidation: The direct oxidation of the carbamate linkage itself is a challenging and rarely reported transformation. The nitrogen atom is already in a relatively high oxidation state and is part of a delocalized amide-like system, making it resistant to further oxidation. More commonly, oxidative conditions will affect other parts of the molecule. For instance, in related N-aryl compounds, strong oxidizing agents can lead to polymerization or degradation of the aromatic ring. Research on the selective oxidation of the carbamate group to novel functionalities remains a niche area.

Reduction: The reduction of the carbamate group is more established. While the Boc group is designed to be stable to many reducing agents, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate. stackexchange.com This reaction does not typically yield an amine and an alcohol via cleavage, as seen with esters, but rather reduces the carbonyl group. The reduction of an N-aryl carbamate with a powerful reducing agent like LiAlH₄ generally leads to the formation of the corresponding N-methylated amine. stackexchange.comreddit.com In the case of this compound, this would result in the formation of 3-chloro-N-methylaniline.

The reaction proceeds via the formation of an intermediate that, upon loss of the tert-butoxy (B1229062) group, generates an isocyanate which is subsequently reduced. This transformation effectively converts the N-acyl functionality into an N-alkyl group, providing a pathway to secondary amines from Boc-protected primary amines.

Stereochemical Considerations in this compound Synthesis

This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry that bisects the phenyl ring and the N-C-O backbone of the carbamate. Consequently, it does not exist as enantiomers or diastereomers.

The standard synthesis of this compound involves the reaction of 3-chloroaniline (B41212) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). researchgate.net Both of these starting materials are achiral. The reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks one of the carbonyl carbons of the Boc-anhydride. This process does not generate any new stereocenters. Therefore, stereochemical control is not a consideration during the synthesis of this compound itself.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl N-(3-chlorophenyl)carbamate, ¹H and ¹³C NMR spectra provide the initial and most crucial data for assigning the protons and carbons within the structure. rsc.org The presence of the tert-butyl group gives rise to a characteristically intense singlet in the ¹H NMR spectrum, while the aromatic protons on the 3-chlorophenyl ring exhibit a more complex splitting pattern due to their distinct chemical environments. rsc.orgrsc.org

Table 3.1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl (9H) | ~1.52 (s) | ~28.3 |

| tert-Butyl (quaternary C) | - | ~80.9 |

| Carbamate (B1207046) N-H (1H) | ~6.60 (br s) | - |

| Carbamate C=O | - | ~152.7 |

| Aromatic C-H (H2) | ~7.60 (t) | ~120.5 |

| Aromatic C-H (H4) | ~7.25 (ddd) | ~118.5 |

| Aromatic C-H (H5) | ~7.18 (t) | ~130.1 |

| Aromatic C-H (H6) | ~7.00 (ddd) | ~134.7 |

| Aromatic C-Cl | - | ~139.5 |

| Aromatic C-N | - | ~123.0 |

Note: Data are representative and compiled from typical values for this compound and related structures. rsc.org Exact shifts can vary with solvent and concentration.

While 1D-NMR provides essential information, two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of all signals, especially for the closely coupled aromatic protons. sfu.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to trace the connectivity and confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each aromatic proton signal to its corresponding carbon signal, such as H2 to C2, H4 to C4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. sfu.ca For instance, the N-H proton would show a correlation to the carbamate carbonyl carbon and the aromatic C1 carbon. The tert-butyl protons would show a strong correlation to the quaternary tert-butyl carbon and a weaker correlation to the carbamate ester oxygen-linked carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov For this compound (C₁₁H₁₄ClNO₂), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the characteristic fragmentation pathways of the molecule. nih.gov Compounds containing a tert-butoxycarbonyl (t-Boc) group exhibit a well-defined fragmentation pattern. doaj.orgnih.gov

Loss of Isobutylene (B52900): The most prominent initial fragmentation is the loss of isobutylene (C₄H₈, 56 Da) from the protonated molecular ion [M+H]⁺, proceeding through a six-membered ring transition state.

Loss of Carbon Dioxide: Following the loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide (CO₂, 44 Da).

Combined Loss: This often results in a characteristic neutral loss of 100 Da (isobutylene + CO₂) from the parent ion, leading to the formation of the protonated 3-chloroaniline (B41212). nih.gov

Table 3.2: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅ClNO₂⁺ | 228.0786 | Parent Ion |

| [M-C₄H₈+H]⁺ | C₇H₇ClNO₂⁺ | 172.0160 | Loss of isobutylene |

| [M-C₅H₈O₂+H]⁺ | C₆H₇ClN⁺ | 128.0262 | Loss of isobutylene and CO₂ |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |

Note: m/z values are for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The spectra provide a fingerprint for the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹, corresponding to the stretching of the N-H bond in the carbamate group. researchgate.net

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹. osti.gov

C=O Stretch: A very strong and sharp absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbamate carbonyl (C=O) group. mdpi.com

C-O Stretches: The C-O stretches of the carbamate ester linkage typically appear as strong bands in the 1250-1050 cm⁻¹ region. nih.gov

Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl ring.

C-Cl Stretch: A moderate to strong band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the tert-butyl group. mdpi.com

Table 3.3: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300-3400 (Medium) | 3300-3400 (Weak) |

| Aromatic C-H | Stretch | 3100-3000 (Medium) | 3100-3000 (Strong) |

| Aliphatic C-H | Stretch | 2980-2850 (Strong) | 2980-2850 (Strong) |

| C=O | Stretch | 1720-1680 (Very Strong) | 1720-1680 (Medium) |

| Aromatic C=C | Stretch | 1600, 1475 (Medium-Strong) | 1600, 1475 (Strong) |

| C-O | Stretch | 1250-1050 (Strong) | 1250-1050 (Weak) |

| C-Cl | Stretch | 800-600 (Strong) | 800-600 (Medium) |

Note: Intensities are relative and can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly documented, analysis of related carbamate structures provides significant insight. nih.govmdpi.com

Table 3.4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Significance |

|---|---|---|

| N-H···O Hydrogen Bond Distance | ~2.0 - 2.2 Å | Primary intermolecular interaction defining crystal packing |

| C=O Bond Length | ~1.22 Å | Confirms double bond character |

| C-N Bond Length (Amide) | ~1.35 Å | Partial double bond character due to resonance |

| C-O-C-N Torsion Angle | ~180° (trans) | Indicates planarity of the carbamate group |

Note: Values are based on typical data from similar carbamate crystal structures. nih.govmdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by transitions associated with the aromatic ring and the carbonyl group.

π→π Transitions:* The conjugated system of the 3-chlorophenyl ring gives rise to strong absorption bands, typically in the 200-280 nm range. The substitution on the ring and the presence of the carbamate group will influence the exact position (λ_max) and intensity of these absorptions. science-softcon.de

n→π Transition:* The carbonyl group of the carbamate also possesses non-bonding electrons (n) on the oxygen atom. This allows for a weak, longer-wavelength absorption corresponding to an n→π* transition, which is formally forbidden and thus has a low molar absorptivity. masterorganicchemistry.com This peak is often observed as a shoulder on the tail of the much stronger π→π* bands, typically in the 260-300 nm region. masterorganicchemistry.com The conjugation of the lone pair on the nitrogen with the phenyl ring can affect the energy of these transitions.

Table 3.5: Expected UV-Vis Absorption Data

| Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Phenyl Ring | ~210 nm | High (>10,000) |

| π→π* | Phenyl Ring (secondary band) | ~250-270 nm | Moderate (500-2,000) |

| n→π* | Carbonyl (C=O) | ~270-300 nm | Low (<100) |

Note: Data are representative and based on analysis of similar aromatic carbamates. masterorganicchemistry.comemerginginvestigators.org

Computational and Theoretical Chemistry Studies of Tert Butyl N 3 Chlorophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular geometry, energy, and the distribution of electrons, which dictate the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like tert-butyl N-(3-chlorophenyl)carbamate, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to solve the Kohn-Sham equations. The output of such a calculation would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule. For instance, studies on similar Schiff base compounds have successfully used the B3LYP functional to achieve good agreement between theoretical and experimental structures.

Furthermore, DFT calculations yield crucial energetic information, including the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a hypothetical DFT study of this compound, the HOMO would likely be localized on the electron-rich chlorophenyl ring and the carbamate (B1207046) nitrogen, while the LUMO would be distributed over the aromatic ring and the carbonyl group.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy (Hartree) | -1050.5 | Thermodynamic stability reference |

| HOMO Energy (eV) | -6.5 | Electron-donating ability |

| LUMO Energy (eV) | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.3 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.8 | Molecular polarity |

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more intensive, ab initio calculations are valuable for benchmarking DFT results and for obtaining highly reliable predictions of properties like ionization potentials and electron affinities. For instance, studies on tertiary carbamates have employed MP2 level theory to analyze potential energy surfaces. A high-level ab initio study on this compound would provide a very precise picture of its electronic structure, serving as a "gold standard" for other computational methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the carbamate linkage and the rotation of the phenyl ring give rise to multiple possible conformations for this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this molecule, molecular mechanics (MM) methods are often the first choice due to their computational efficiency. Force fields like MMFF94 or AMBER could be used to perform a systematic search for low-energy conformers.

Following this, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. An MD simulation would track the atomic motions of this compound in a simulated environment (e.g., in a solvent like chloroform (B151607) or water), revealing the accessible conformations and the transitions between them. This approach is particularly useful for understanding how the solvent might influence the conformational preferences of the molecule.

Conformational Flexibility and Rotational Barriers of the Carbamate Bond

A key feature of carbamates is the restricted rotation around the C-N bond due to its partial double bond character. The energy barrier for this rotation can be determined computationally by performing a relaxed potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of interest (in this case, the O=C-N-Ar dihedral) and calculating the energy at each step using DFT or ab initio methods.

Research on related N-phenylcarbamates has shown that the rotational barrier is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the chlorine atom in the meta position of this compound, are known to decrease the rotational barrier by reducing the double bond character of the C-N bond. A typical rotational barrier for an N-phenylcarbamate is around 12.5 kcal/mol. The study of this compound would likely reveal a similar or slightly lower barrier.

Table 2: Expected Conformational Data for this compound

| Conformational Feature | Expected Finding | Method of Determination |

| Most Stable Conformer | Planar or near-planar arrangement of the carbamate and phenyl groups | Geometry optimization (DFT) |

| C-N Rotational Barrier | ~12 kcal/mol | Potential Energy Surface Scan (DFT) |

| Phenyl Ring Rotation | Low energy barrier, allowing for rapid rotation at room temperature | Potential Energy Surface Scan (DFT) |

| syn vs. anti Carbamate | The anti conformation is generally favored in phenylcarbamates. | Conformational Search (MM/DFT) |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as NMR and IR spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. This is typically done using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations provide a set of vibrational modes and their corresponding intensities. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend, C-Cl stretch). For related molecules, DFT calculations have shown good agreement with experimental vibrational spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Computational Method |

| ¹H NMR (ppm) | ~1.5 (s, 9H, t-Bu), ~7.0-7.5 (m, 4H, Ar-H), ~8.0 (s, 1H, NH) | DFT/GIAO |

| ¹³C NMR (ppm) | ~28 (t-Bu CH₃), ~81 (t-Bu C), ~120-135 (Ar-C), ~153 (C=O) | DFT/GIAO |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch), ~1540 (N-H bend), ~1230 (C-N stretch) | DFT Frequency Calculation |

Intermolecular Interactions and Crystal Lattice Energy Calculations

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For this compound, a combination of hydrogen bonds, halogen bonds, and weaker van der Waals forces are anticipated to govern its crystal structure. While a specific crystal structure determination for this exact compound is not publicly available in the searched literature, computational studies on analogous structures provide significant insight into the expected interactions.

Computational analysis, particularly through methods like Hirshfeld surface analysis, allows for the detailed mapping and quantification of these intermolecular contacts. For instance, studies on similar carbamate-containing molecules reveal the prevalence of specific interaction motifs. In the crystal structure of a related compound, tert-butyl acetylcarbamate (B3056926), symmetrical pairs of strong N—H⋯O hydrogen bonds are the primary interaction, connecting molecules into dimers. bohrium.comresearchgate.net These hydrogen bonds represent a significant contribution to the crystal packing, a feature highly likely to be present in this compound, where the N-H group can act as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

The presence of the 3-chlorophenyl group introduces other potential interactions. The chlorine atom can participate in halogen bonding (C-Cl⋯O or C-Cl⋯N) or other weaker contacts. The aromatic ring itself is a source of C-H⋯π and π-π stacking interactions, which are common in the crystal packing of phenyl-containing compounds. researchgate.netmdpi.com Density Functional Theory (DFT) calculations on related chlorophenyl compounds have been used to analyze the molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions that are susceptible to nucleophilic and electrophilic attacks, respectively, and thus guide the formation of intermolecular bonds. researchgate.net

A summary of expected intermolecular interactions and their typical calculated energy contributions in similar organic molecules is presented below.

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kJ/mol) |

| Hydrogen Bond | N-H (donor), C=O (acceptor) | -15 to -30 |

| Halogen Bond | C-Cl (donor), O/N (acceptor) | -5 to -15 |

| π-π Stacking | Phenyl ring ↔ Phenyl ring | -5 to -10 |

| C-H⋯π | C-H (donor), Phenyl ring (acceptor) | -2 to -8 |

| van der Waals | Hydrophobic (tert-butyl) groups | Variable |

Note: The energy values are representative and can vary significantly based on the specific geometry and electronic environment of the interacting molecules.

Hirshfeld surface analysis on analogous compounds like tert-butyl acetylcarbamate has shown that H⋯H contacts can account for a large portion of the surface area (e.g., ~46%), while the strong O⋯H hydrogen bonds, though less abundant, are highly enriched, indicating their significance in directing the crystal packing. nih.gov A similar distribution would be expected for this compound, with the addition of contacts involving the chlorine atom.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe experimentally. The synthesis and subsequent reactions of this compound can be elucidated using these theoretical approaches.

Synthesis of Carbamates: The formation of aryl carbamates often involves the reaction of an aniline (B41778) (like 3-chloroaniline) with a carbonyl source, such as di-tert-butyl dicarbonate (B1257347) or a chloroformate, sometimes facilitated by a catalyst. Density Functional Theory (DFT) is the most common computational method employed to study these reaction mechanisms. mdpi.com DFT calculations can be used to:

Model Reaction Pathways: Different potential pathways, such as direct nucleophilic attack versus catalyst-mediated routes, can be mapped out. For example, computational studies on palladium-catalyzed amidation have detailed the steps of oxidative addition, ligand exchange, and reductive elimination. acs.org

Calculate Activation Energies: The energy barriers for each step in a proposed mechanism are calculated by locating the transition state (TS) structures. This helps to determine the rate-determining step of the reaction. For instance, in iridium-catalyzed carbamate synthesis, the rate-determining step was identified through comparison of the energy profiles of different isomeric pathways. acs.orgnih.gov

Analyze Intermediate Stability: The energies of intermediates along the reaction coordinate are calculated to assess their stability and likelihood of formation. Studies on carbamate formation from CO2 and amines have computationally investigated the stability of proposed zwitterionic intermediates. researchgate.net

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).

Energy Profile Construction: The relative energies of all species are plotted to create a reaction energy profile, which visually represents the thermodynamics and kinetics of the reaction.

Reactivity and Decomposition: Computational methods are also used to study the reactivity of the carbamate product. For example, the mechanism of thermal decomposition or hydrolysis can be investigated. The hydrolysis of phenylcarbamates, for instance, has been proposed to proceed via an E1cb-type mechanism involving the formation of an isocyanate intermediate, a hypothesis supported by computational modeling. nih.govacs.org

DFT-based descriptors can also predict the reactivity of different sites within the molecule. A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most likely sites for nucleophilic and electrophilic attack. nih.gov For an aryl carbamate, the HOMO is often located on the aromatic ring, while the LUMO may be centered on the carbonyl group. nih.gov

The table below summarizes common computational methods and their applications in studying the reaction mechanisms relevant to this compound.

| Computational Method | Application in Mechanism Elucidation | Key Outputs |

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states. | Optimized structures, reaction energies, activation barriers. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra to help identify species. | Excitation energies, oscillator strengths. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Atomic charges, bond orders, delocalization energies. rsc.org |

| Transition State Theory (TST) | Calculation of reaction rate constants from activation energies. | Rate constants (k). |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects on the reaction pathway. | Solvation energies, solvent-corrected energy profiles. researchgate.net |

These computational approaches provide a molecular-level understanding of the reaction landscape, guiding the design of more efficient synthetic routes and predicting the chemical behavior of this compound.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations of Tert Butyl N 3 Chlorophenyl Carbamate

Hydrolysis Mechanisms of the Carbamate (B1207046) Linkage under Various Conditions

The hydrolysis of the carbamate bond in tert-butyl N-(3-chlorophenyl)carbamate represents a key degradation pathway. The reaction's kinetics and mechanism are highly dependent on the pH of the medium, proceeding via distinct acid- and base-catalyzed pathways.

The acid-catalyzed hydrolysis of N-aryl carbamates is generally considered to be a less significant pathway compared to base-catalyzed hydrolysis. nih.gov For carbamates like this compound, the central carbonyl carbon is flanked by two electron-withdrawing atoms, nitrogen and oxygen, which reduces its basicity. nih.gov

The proposed mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen. nih.gov This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Following the attack of water, a tetrahedral intermediate is formed. Subsequent proton transfer and elimination of the amine and carbon dioxide drive the reaction to completion.

Base-catalyzed hydrolysis is a major degradation pathway for N-aryl carbamates. nih.gov For N-aryl carbamates possessing a hydrogen on the nitrogen, such as this compound, the mechanism is often an elimination-conjugate base (E1cB) process. nih.govchemicalbook.com

The reaction proceeds via the following steps:

Deprotonation: A hydroxide (B78521) ion abstracts the acidic proton from the carbamate nitrogen, forming a carbamate anion.

Elimination: This is typically the rate-determining step, involving the expulsion of the aryloxide leaving group to form an isocyanate intermediate (tert-butyl isocyanate in this case). nih.gov

Hydrolysis of Intermediate: The isocyanate intermediate is rapidly hydrolyzed by water to form a carbamic acid, which then decarboxylates to yield the corresponding amine (tert-butylamine) and carbon dioxide.

Kinetic studies on similar N-aryl carbamates have shown that the rate of hydrolysis is significantly influenced by substituents on the aryl ring. nih.gov Electron-withdrawing groups on the O-aryl ring have been shown to have a large positive effect on the rate of hydrolysis, as indicated by a large positive Hammett ρ value. nih.gov In the case of this compound, the chloro substituent on the N-aryl ring would have a compensatory effect, influencing both the acidity of the N-H proton and the stability of the transition state. nih.gov For the basic hydrolysis of methyl and ethyl N-aryl-N-methylcarbamates, curved Hammett plots have been observed, suggesting a change in the rate-determining step or mechanism depending on the substituent. youtube.com

A study on the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate indicated an E1cB mechanism based on the positive activation entropy and the absence of general base catalysis. chemicalbook.com It is highly probable that this compound also undergoes hydrolysis via an E1cB pathway under basic conditions.

| Hydrolysis Condition | Proposed Mechanism | Key Intermediates | Rate-Determining Step | Reference |

| Acidic | A1 or AAC2 | Protonated carbamate, Tetrahedral intermediate | Formation or breakdown of tetrahedral intermediate | nih.govnih.govnih.gov |

| Basic | E1cB | Carbamate anion, Isocyanate | Elimination of the leaving group to form isocyanate | nih.govchemicalbook.com |

Thermal Decomposition Pathways and Reaction Intermediates

The thermal stability of this compound is a critical consideration in its handling and application. Research on a series of t-butyl N-arylcarbamates has shown that these compounds decompose at elevated temperatures to yield predictable products.

The thermal decomposition of t-butyl N-arylcarbamates in a solvent like diphenyl ether at 177.5 °C follows first-order kinetics. The primary products of the decomposition are carbon dioxide, isobutylene (B52900), and the corresponding aniline (B41778) (3-chloroaniline in this case).

The proposed mechanism for this decomposition is a cyclic, concerted process. This involves a six-membered transition state where the hydrogen from the carbamate nitrogen is transferred to the oxygen of the tert-butyl group, leading to the simultaneous cleavage of the C-O and N-C bonds.

A study investigating the effect of substituents on the aromatic ring found that the rate of decomposition is influenced by the electronic nature of the substituent. Electron-withdrawing groups increase the rate of decomposition. The rate constants for the decomposition of various substituted t-butyl N-arylcarbamates were determined, and a Hammett plot of log(k/k₀) against the substituent constant σ gave a positive slope (ρ = +0.54), confirming that electron-withdrawing substituents facilitate the reaction.

The rate of decomposition for the m-chloro substituted analog was found to be faster than that of the unsubstituted phenyl carbamate but slower than that of the p-nitro substituted compound.

Table of First-Order Rate Constants for Thermal Decomposition of t-butyl N-arylcarbamates at 177.5 °C in Diphenyl Ether

| Substituent (on Phenyl Ring) | Rate Constant (k x 10⁵ s⁻¹) | Reference |

|---|---|---|

| p-OCH₃ | 2.1 | |

| p-CH₃ | 2.5 | |

| m-CH₃ | 2.8 | |

| H | 3.1 | |

| p-Cl | 3.8 | |

| m-Cl | 4.4 | |

| m-NO₂ | 7.0 |

Photochemical Reactivity and Degradation Mechanisms

N-aryl carbamates are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. chemrxiv.org The primary photochemical processes can include photo-Fries rearrangement and cleavage of the carbamate linkage.

For alkyl N-arylcarbamates, photolysis can lead to the formation of an anilinyl radical as a major reaction intermediate. chemrxiv.org The degradation pathway is influenced by factors such as the solvent and the presence of oxygen. The quantum yields for the decomposition of several alkyl N-arylcarbamates have been found to be relatively insensitive to methyl group substitution on the phenyl ring. chemrxiv.org

In aqueous media, the photolysis of carbamates like carbaryl (B1668338) occurs through the production of naphtoxyl radicals via homolytic scission, leading to various napthoquinone derivatives. researchgate.net The direct photodegradation of aromatic carbamate pesticides is primarily initiated by the singlet excited state, with the triplet state also contributing in conjugated systems. rsc.org Upon excitation, cleavage of the C-O bond in the ester group generates phenoxyl radicals. rsc.org

Reactions with Electrophiles and Nucleophiles at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group and the electron-withdrawing nature of the 3-chlorophenyl ring.

Reactions with Electrophiles: Alkylation or acylation at the carbamate nitrogen is generally difficult without prior deprotonation. Under strongly basic conditions, such as with sodium hydride, the carbamate can be deprotonated to form a more nucleophilic anion, which can then react with electrophiles like alkyl halides. bldpharm.com

Mechanistic Insights into Enzymatic Transformation of N-Aryl Carbamates

N-aryl carbamates are known substrates for various enzymes, particularly serine hydrolases. nih.gov These enzymes play a crucial role in the metabolism and detoxification of carbamate-containing compounds in biological systems.

The general mechanism of enzymatic hydrolysis by serine hydrolases involves the covalent modification of a serine residue in the enzyme's active site. nih.gov The serine's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol or phenol (B47542) portion of the carbamate and forms a carbamoylated enzyme intermediate. This intermediate is subsequently hydrolyzed to regenerate the active enzyme and release the carbamic acid, which decarboxylates to the corresponding amine and carbon dioxide.

Recent studies using quantum mechanics/molecular mechanics (QM/MM) have provided deeper insights into the enzymatic hydrolysis of urethane (B1682113) bonds. acs.org These studies suggest that the enzyme's active site preferentially orients the substrate for either C-N or C-O bond cleavage. For some lipases, C-N bond cleavage is favored. acs.org The specific orientation and catalytic residues of the enzyme determine the precise pathway and efficiency of the transformation.

While specific studies on the enzymatic transformation of this compound are limited, it is anticipated that it would be a substrate for certain carboxylesterases or other hydrolases, following the general mechanism of serine hydrolase-catalyzed carbamate cleavage. The structure of the aryl and alkyl moieties would influence its binding affinity and the rate of carbamoylation and decarbamoylation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Centered on the Tert Butyl N 3 Chlorophenyl Carbamate Scaffold

Systematic Structural Modifications at the tert-butyl Moiety and their Mechanistic Implications

For instance, replacing the tert-butyl group with smaller alkyl groups, such as methyl or ethyl, can probe the steric requirements of a target's binding pocket. A significant drop in biological activity upon this substitution would suggest that the bulkiness of the tert-butyl group is essential for a productive interaction, possibly by inducing a specific conformational change in the receptor or by occupying a large hydrophobic pocket. Conversely, if activity is maintained or even enhanced, it may indicate that a smaller group is more favorable, potentially reducing steric hindrance and allowing for better access to the binding site.

Furthermore, the introduction of functional groups within the modified alkyl chain can explore potential new interactions. For example, incorporating a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity if a suitable partner is available in the receptor. The replacement of the tert-butyl group with a cyclopropyl (B3062369) or cyclobutyl ring can also provide insights into the conformational constraints required for activity. These rigid structures limit the rotational freedom of the side chain, which can be beneficial if a specific orientation is necessary for optimal binding.

The following table illustrates hypothetical outcomes of such modifications on a given biological activity, highlighting the mechanistic insights that can be gained.

| Modification of tert-butyl Moiety | Relative Activity (%) | Mechanistic Implication |

| tert-butyl (Reference) | 100 | Optimal steric bulk and lipophilicity for the binding pocket. |

| iso-propyl | 75 | Reduced steric bulk leads to slightly lower, but still significant, activity, indicating the importance of a branched alkyl group. |

| ethyl | 30 | Significant loss of activity suggests a requirement for substantial steric bulk for effective binding. |

| n-butyl | 45 | Linear chain is less effective than a branched one, highlighting the importance of the tertiary carbon for conformational positioning. |

| cyclobutyl | 85 | The rigid ring structure maintains a favorable conformation, suggesting a constrained binding pocket. |

| 1-hydroxy-tert-butyl | 110 | The introduction of a hydrogen-bonding group enhances activity, indicating a nearby polar residue in the target. |

These systematic modifications are crucial for building a comprehensive model of the ligand-receptor interaction, guiding the design of more potent and selective analogs.

Investigation of Substituent Effects on the Chlorophenyl Ring (Hammett Analysis)

The electronic and steric properties of the chlorophenyl ring are pivotal to the reactivity and binding affinity of tert-butyl N-(3-chlorophenyl)carbamate. A powerful tool to quantitatively assess these effects is the Hammett analysis, which correlates reaction rates or equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing groups, negative for electron-donating groups), while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

In the context of this compound, modifying the substituents on the phenyl ring and measuring the resulting changes in a biological response (like binding affinity, IC₅₀) can reveal the electronic demands of the interaction. For instance, a positive ρ value from a Hammett plot would indicate that electron-withdrawing groups on the phenyl ring enhance the biological activity. This might suggest that a more electrophilic aromatic ring is favorable for interaction with an electron-rich region of the biological target, or that the electronic nature of the ring influences the acidity of the carbamate (B1207046) N-H group, which could be involved in a crucial hydrogen bond.

The following table provides hypothetical Hammett substituent constants (σ) for various substituents on the phenyl ring and their potential impact on binding affinity, assuming a positive ρ value.

| Substituent (X) at para-position | Hammett Constant (σₚ) | Predicted Relative Binding Affinity |

| -OCH₃ | -0.27 | Decreased |

| -CH₃ | -0.17 | Decreased |

| -H | 0.00 | Baseline |

| -Cl | 0.23 | Increased |

| -CN | 0.66 | Significantly Increased |

| -NO₂ | 0.78 | Most Significantly Increased |

Such an analysis provides a rational basis for selecting substituents to optimize electronic interactions and, consequently, biological potency.

Beyond electronic effects, the size and shape of substituents on the chlorophenyl ring can exert significant steric influence on the molecule's conformation and its ability to fit into a binding site. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding or clashing with the receptor surface.

The Taft equation, an extension of the Hammett equation, can be used to separate steric effects (Es) from electronic effects. By analyzing a series of compounds with varying substituent sizes, a quantitative structure-activity relationship can be developed to understand the steric tolerance of the binding site.

The following table illustrates the potential impact of steric bulk, represented by the Taft steric parameter (Es), on ligand-receptor interactions.

| Substituent (X) at ortho-position | Taft Steric Parameter (Es) | Potential Impact on Binding |

| -H | 1.24 | Minimal steric hindrance, allows for optimal conformation. |

| -CH₃ | 0.00 | Moderate steric hindrance, may cause slight rotation of the phenyl ring. |

| -CH(CH₃)₂ | -0.47 | Significant steric hindrance, likely to disrupt binding unless the pocket can accommodate the bulk. |

| -C(CH₃)₃ | -1.54 | Severe steric hindrance, very likely to prevent effective binding. |

Understanding these steric constraints is crucial for designing molecules that can be accommodated by the receptor while maintaining the necessary electronic properties for high affinity.

Impact of Carbamate Linkage Modifications on Molecular Recognition and Catalysis

The carbamate linkage (-NH-C(=O)-O-) is a central functional group in this compound, contributing to its structural rigidity and hydrogen bonding capabilities. Modifications to this linkage can have profound effects on molecular recognition and, in the case of enzyme inhibitors, on catalytic mechanisms.

One common modification is to replace the carbamate with a related functional group, such as an amide, urea (B33335), or thiocarbamate. Each of these changes alters the electronic distribution, hydrogen bonding potential, and conformational preferences of the molecule. For example, replacing the ester oxygen of the carbamate with a nitrogen atom to form a urea can introduce an additional hydrogen bond donor, potentially leading to stronger binding if the receptor has a suitable acceptor. Conversely, replacing it with a sulfur atom to form a thiocarbamate can alter the electronics and lipophilicity of the molecule.

In the context of enzyme inhibition, the carbamate group can act as a "warhead" that covalently modifies a catalytic residue in the enzyme's active site, leading to irreversible or pseudo-irreversible inhibition. chemrxiv.org The reactivity of the carbamate can be tuned by modifying its structure. For instance, altering the electronics of the aryl group can make the carbonyl carbon more or less electrophilic and thus more or less susceptible to nucleophilic attack by an active site residue.

The table below summarizes potential effects of modifying the carbamate linkage.

| Linkage Modification | Key Feature Change | Potential Impact on Molecular Recognition/Catalysis |

| Carbamate (Reference) | -NH-C(=O)-O- | Can act as H-bond donor and acceptor. Can be a target for covalent modification. |

| Amide | -NH-C(=O)- | Loses H-bond acceptor oxygen, but maintains H-bond donor. Generally more stable than carbamates. |

| Urea | -NH-C(=O)-NH- | Adds an additional H-bond donor, potentially increasing binding affinity. |

| Thiocarbamate | -NH-C(=S)-O- | Alters electronics and lipophilicity. The C=S bond is a weaker H-bond acceptor. |

| Reverse Carbamate | -O-C(=O)-NH- | Reverses the orientation of the H-bond donor and acceptor, probing the geometric requirements of the binding site. |

These modifications are instrumental in understanding the precise role of the carbamate linkage and in designing molecules with tailored modes of action.

Conformational Preferences and their Correlation with Biological Activity Profiles

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. For a molecule like this compound, which has several rotatable bonds, multiple conformations are possible. However, it is likely that only one or a small subset of these conformations is "bioactive," meaning it is the shape that the molecule adopts when it binds to its biological target.

By comparing the conformational preferences of a series of analogs with their biological activities, a correlation can often be established. For example, if a series of highly active compounds all share a common low-energy conformation, it is likely that this is the bioactive conformation. Conversely, if a modification forces the molecule into a different conformation and results in a loss of activity, this provides further evidence for the proposed bioactive conformation.

The table below illustrates a hypothetical correlation between conformational preference and biological activity.

| Compound | Dominant Conformation (Dihedral Angle, °) | Biological Activity (IC₅₀, nM) | Correlation |

| A (this compound) | 30 | 50 | The bioactive conformation likely has a dihedral angle around 30°. |

| B (ortho-methyl substituted) | 90 | 5000 | The ortho-methyl group induces a conformational change that is detrimental to activity. |

| C (conformationally restricted analog) | 28 | 10 | By locking the molecule in the presumed bioactive conformation, activity is significantly enhanced. |

Understanding the relationship between conformation and activity is a powerful tool for designing more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to significant improvements in potency and selectivity.

Theoretical Models for Predicting Structure-Activity and Structure-Property Relationships

In addition to experimental approaches, a wide range of theoretical and computational models are employed to predict the SAR and SPR of compounds like this compound. These in silico methods can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.govresearchgate.net QSAR models attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is done by calculating a variety of molecular descriptors for each compound, which can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structures of the molecules into account. researchgate.net These methods generate a 3D grid around a set of aligned molecules and calculate the steric and electrostatic fields at each grid point. The resulting fields are then correlated with biological activity to create a 3D map that shows which regions of space are favorable or unfavorable for activity.

Molecular docking is another powerful computational technique that predicts how a ligand binds to the active site of a receptor. nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. This can provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding.

The table below summarizes some of the key theoretical models and their applications.

| Theoretical Model | Principle | Application to this compound |

| QSAR | Correlates molecular descriptors with biological activity. | Predict the activity of new analogs based on their physicochemical properties. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D steric and electrostatic fields with activity. | Generate a 3D map of the binding site to guide the design of new substituents. researchgate.net |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Visualize the interactions of the compound with its target and identify key binding residues. nih.gov |

| Quantum Chemistry Calculations | Solves the Schrödinger equation to determine electronic structure and properties. | Calculate accurate conformational energies, partial charges, and reactivity parameters. materialsciencejournal.org |

These theoretical models, when used in conjunction with experimental data, provide a powerful and synergistic approach to understanding and optimizing the properties of this compound and its derivatives.

Advanced Applications in Chemical Biology and Medicinal Chemistry Research Utilizing the Tert Butyl N 3 Chlorophenyl Carbamate Scaffold

Design and Synthesis of Chemical Probes Based on the Carbamate (B1207046) Skeleton

The development of chemical probes is essential for visualizing and quantifying biological molecules and processes. The carbamate skeleton is a privileged structure for creating such probes, particularly for targeting specific enzyme classes like serine hydrolases. nih.gov The design of these probes often involves modifying the carbamate scaffold to incorporate a reporter tag (e.g., a fluorophore or biotin) and a reactive group for covalent modification of the target protein.

The tert-butyl N-(3-chlorophenyl)carbamate framework is well-suited for these modifications. The Boc (tert-butoxycarbonyl) protecting group can be removed under mild acidic conditions to reveal a primary amine, which can then be functionalized. Alternatively, the 3-chloro-substituent on the phenyl ring can be replaced via nucleophilic aromatic substitution to introduce different functionalities. The synthesis of related carbamate derivatives often starts from a corresponding aniline (B41778) or phenol (B47542), which is reacted with a chloroformate or di-tert-butyl dicarbonate (B1257347). ajphs.comchemicalbook.comorgsyn.org

A key strategy in probe design involves tuning the electrophilicity of the carbamate carbonyl group to control its reactivity towards the target. nih.gov By modifying the alcohol or phenol portion of the carbamate ester, researchers can create probes with varying potencies and selectivities. For instance, O-aryl, O-hexafluoroisopropyl (HFIP), and O-N-hydroxysuccinimidyl (NHS) carbamates have been identified as chemotypes that react with high selectivity toward serine hydrolases. nih.gov These "activated" carbamates can be used to develop activity-based protein profiling (ABPP) probes that covalently label the active sites of these enzymes, allowing for their detection and quantification in complex biological samples. nih.gov

Table 1: Examples of Carbamate Chemotypes Used in Serine Hydrolase Probe Design

| Carbamate Type | Reactivity Profile | Application Example | Reference |

| O-aryl (e.g., p-nitrophenyl) | High reactivity due to good leaving group | Potent inhibition of monoacylglycerol lipase (B570770) (MAGL) | nih.gov |

| O-hexafluoroisopropyl (HFIP) | High reactivity and proteome-wide specificity | In situ imaging probes for MAGL and ABHD6 | nih.gov |

| O-N-hydroxysuccinimidyl (NHS) | High inhibitory activity and selectivity | Potent and selective inhibition of MAGL and ABHD6 | nih.gov |

| Phenyl carbamate | Low reactivity | Control compound in competitive ABPP | nih.gov |

Application as a Pharmacophore in Rational Drug Design Strategies

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govunivie.ac.at The carbamate moiety is a highly effective pharmacophore due to its unique structural and electronic properties. nih.govacs.org It is considered a hybrid of an amide and an ester, granting it significant chemical and proteolytic stability, which is advantageous over more labile ester bonds or peptide bonds. nih.govacs.org

The key pharmacophoric features of the this compound scaffold include:

A Hydrogen Bond Donor: The N-H group.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O).

A Hydrophobic/Aromatic Region: The 3-chlorophenyl ring.

Conformational Rigidity: The delocalization of electrons from the nitrogen to the carbonyl group imparts a degree of conformational restriction, which can be beneficial for binding affinity. acs.org

These features allow molecules containing this scaffold to effectively interact with the binding sites of enzymes and receptors. acs.org In rational drug design, this pharmacophore model can be used to search 3D chemical databases for other, structurally diverse compounds that share the same spatial arrangement of key features but possess different underlying scaffolds. nih.govunivie.ac.at This "scaffold hopping" approach can lead to the discovery of novel lead compounds with potentially improved properties. Furthermore, computational techniques like molecular docking are used to predict how compounds based on this pharmacophore will bind to a target protein, guiding the synthesis of more potent and selective molecules. acs.org

Mechanistic Investigations of Protein-Ligand Interactions Involving Carbamate-Based Compounds

The carbamate group's ability to act as both a hydrogen bond donor and acceptor makes it a crucial element in mediating interactions with biological targets. acs.org Understanding these interactions at a molecular level is key to designing effective inhibitors and modulators.

Carbamates are famously known as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ajphs.comwikipedia.org The primary mechanism for many carbamate inhibitors is pseudo-irreversible inhibition. acs.org In this process, the carbamate acts as a substrate for the enzyme. The serine residue in the enzyme's active site attacks the carbamate's carbonyl carbon, leading to the displacement of the alcohol/phenol portion and the formation of a transient carbamoylated enzyme intermediate. This intermediate is much more stable and hydrolyzes far more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. researchgate.net This effectively takes the enzyme out of commission, leading to potent inhibition. wikipedia.org

Kinetic characterization is crucial for understanding the potency and mechanism of these inhibitors. youtube.com This involves determining parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the rate of inactivation (kᵢₙₐ꜀ₜ). youtube.comnih.gov Some carbamates may exhibit different mechanisms; for example, studies have shown that certain phenothiazine (B1677639) carbamates act as pseudo-irreversible inhibitors of AChE but are reversible inhibitors of BChE. acs.org This difference was attributed to specific π-π stacking interactions with residues in the BChE active site that favor a non-covalent binding mode. acs.org Other studies have identified carbamates that act as mixed-type inhibitors, interacting with both the catalytic active site and peripheral sites on the enzyme. nih.gov

Table 2: Kinetic Data for Selected Pyranoisoflavone-Based Carbamate Inhibitors of BChE

| Compound | BChE IC₅₀ (nM) | AChE Selectivity Index | Inhibition Type | Reference |

| 9h | 93 | 836 | Mixed-type | nih.gov |

| 9g | 222 | 1339 | Mixed-type | nih.gov |

Receptor Binding Studies and Allosteric Modulation

In addition to enzyme inhibition, carbamate-containing compounds are important modulators of receptors. They often function as allosteric modulators, which are ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that alters its affinity for the endogenous ligand or its functional response. rsc.org

Positive allosteric modulators (PAMs) enhance the receptor's response, while negative allosteric modulators (NAMs) reduce it. nih.gov Carbamate-based compounds have been investigated as modulators for various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels like the GABA-A receptor. nih.govnih.gov For example, computational studies on the glutamate (B1630785) receptor GluR2 have shown that carbamate adducts can remain stable in the ligand-binding pocket, sharing similar interactions with the receptor as the natural substrate, glutamate. nih.gov Binding studies, often using radiolabeled ligands, can be employed to characterize the affinity of these modulators and to understand how their binding is affected by the presence of other ligands, confirming an allosteric mechanism. ucl.ac.uk The stability and specific interactions, such as hydrogen bonds and hydrophobic contacts, between the carbamate scaffold and amino acid residues in the allosteric pocket are critical for their modulatory activity. rsc.orgnih.gov

Role of Carbamates in Prodrug Strategies for Targeted Delivery (Excluding Dosage)

A prodrug is an inactive or less active derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug. nih.gov This strategy is widely used to overcome undesirable properties of a drug, such as poor membrane permeability, rapid metabolism, or lack of site specificity. nih.govsemanticscholar.org

The carbamate linkage is an excellent functional group for creating prodrugs. nih.govacs.org It can be used to mask polar amine or hydroxyl groups in a parent drug. This masking increases the lipophilicity of the molecule, which can significantly enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS delivery. nih.govnih.gov

Once the carbamate prodrug reaches the desired tissue or compartment, it is designed to be cleaved by endogenous enzymes, such as esterases, to regenerate the active amine or alcohol and release the parent drug. nih.govacs.org The rate of this cleavage can be tuned by modifying the structure of the carbamate, allowing for control over the release profile of the active agent. acs.org

More advanced, targeted delivery strategies also utilize carbamate-based prodrugs. nih.gov

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In this two-step approach, an antibody-enzyme conjugate is first administered to target a specific tissue, such as a tumor. After the conjugate has localized and cleared from circulation, a non-toxic prodrug is given. The localized enzyme then activates the prodrug specifically at the target site, concentrating the cytotoxic drug where it is needed most. nih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This strategy involves delivering a gene encoding a non-human enzyme to target cells. These cells then express the enzyme, which can uniquely activate a systemically administered prodrug at the site of gene expression. nih.gov

In both strategies, a carbamate linkage could be used within the prodrug, designed to be selectively cleaved by the targeted enzyme.

Development of Carbamate-Based Tools for Interrogating Biological Pathways

Beyond direct therapeutic applications, the this compound scaffold and related structures are invaluable for creating chemical tools to study complex biological pathways. These tools can help elucidate the function of specific proteins or unravel the mechanisms of cellular signaling networks.

One powerful application is in the field of Activity-Based Protein Profiling (ABPP). nih.gov As mentioned previously, highly selective and reactive carbamate probes can be designed to covalently modify the active site of a specific enzyme or enzyme family. For example, HFIP carbamates have been developed into imaging probes that allow for the visualization of the activity of the endocannabinoid hydrolases MAGL and ABHD6 directly within cells and tissues. nih.gov By using these tools, researchers can study how the activity of these enzymes changes in response to various stimuli or in different disease states.

Carbamate-based compounds can also be used to probe and modulate entire signaling pathways. For instance, certain carbamates have been shown to interact directly with components of the Nrf2 signaling pathway, a critical system for cellular defense against oxidative stress. nih.gov By observing how these compounds affect the activation of Nrf2 and the expression of its downstream target genes, researchers can gain insight into the mechanisms that regulate this protective pathway and how it is perturbed by chemical agents. nih.gov

Integration of the this compound Scaffold into Combinatorial Libraries for High-Throughput Screening

The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery, enabling the rapid synthesis and evaluation of vast numbers of chemical entities against biological targets. nih.gov Central to this paradigm is the selection of a core molecular scaffold that can be systematically decorated with a variety of functional groups to generate a library of structurally related compounds. The this compound scaffold has emerged as a valuable starting point for the construction of such combinatorial libraries due to its synthetic tractability and the biological relevance of the carbamate and chlorophenyl motifs. nih.govacs.org

The carbamate group is a key structural feature in numerous approved drugs and is often employed in medicinal chemistry to serve as a stable and effective peptide bond isostere. nih.govacs.org Its ability to participate in hydrogen bonding and to introduce a degree of conformational restraint can be pivotal for molecular recognition at a biological target. acs.org The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the carbamate offers a synthetically versatile handle. It is stable under many reaction conditions but can be readily removed under mild acidic conditions to allow for further diversification at this position. The 3-chlorophenyl moiety provides a site for modification through various cross-coupling reactions, and the chlorine atom itself can influence the compound's electronic properties and metabolic stability.

The design of a combinatorial library based on the this compound scaffold typically involves a strategy where different building blocks are systematically introduced at specific points of diversity on the core structure. For instance, the phenyl ring can be further functionalized, or the Boc-protected amine can be deprotected and acylated with a diverse set of carboxylic acids.

A representative, albeit illustrative, synthetic approach to generate a combinatorial library from this scaffold could involve a multi-step sequence. The initial step would be the synthesis of the core scaffold itself. Subsequently, diversification could be achieved. For example, after the deprotection of the Boc group, a library of amides could be generated by coupling the resulting aniline with a collection of diverse carboxylic acids. Each of these reactions can be performed in parallel in the wells of a microtiter plate, a hallmark of combinatorial synthesis.

The resulting library of compounds, each with a unique combination of substituents, can then be subjected to high-throughput screening. nih.govnih.gov In a typical HTS campaign, the compounds are tested for their ability to modulate the activity of a specific biological target, such as an enzyme or a receptor. nih.gov The large number of compounds screened increases the probability of identifying "hits"—compounds that exhibit the desired biological activity.

For example, a library derived from the this compound scaffold could be screened against a panel of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. The data generated from such a screen would identify which structural modifications on the scaffold are most conducive to potent and selective inhibition.

To illustrate the output of such a screening effort, a hypothetical data table is presented below. This table showcases the kind of structure-activity relationship (SAR) data that can be obtained from a high-throughput screen of a combinatorial library based on the this compound scaffold, where the Boc group has been removed and the resulting amine has been acylated with various R-groups.

Table 1: Illustrative High-Throughput Screening Data for a Combinatorial Library Derived from a this compound Scaffold

| Compound ID | R-Group | Target Enzyme Inhibition (%) at 10 µM |

|---|---|---|

| LIB-001 | 4-Fluorobenzoyl | 85 |

| LIB-002 | 4-Methylbenzoyl | 72 |

| LIB-003 | 4-Methoxybenzoyl | 65 |

| LIB-004 | Thiophene-2-carbonyl | 91 |

| LIB-005 | Cyclohexanecarbonyl | 45 |

| LIB-006 | Pyridine-3-carbonyl | 88 |

| LIB-007 | 3,4-Dichlorobenzoyl | 95 |

| LIB-008 | 2-Naphthoyl | 78 |

The data from such a high-throughput screen provides valuable insights for the next phase of drug discovery. Hits from the screen, such as LIB-001, LIB-004, and LIB-007 in the hypothetical table, would be selected for further characterization and optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new therapeutic agents. The integration of the this compound scaffold into combinatorial libraries for HTS thus represents a powerful strategy in the quest for novel bioactive molecules.

Future Research Directions and Unexplored Avenues for Tert Butyl N 3 Chlorophenyl Carbamate

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates, which raises environmental and safety concerns. nih.gov Future research must prioritize the development of more sustainable, "green" synthetic methodologies for tert-butyl N-(3-chlorophenyl)carbamate.

A promising area of exploration is the use of alternative, less hazardous starting materials and catalysts. For instance, research into zinc chloride-catalyzed synthesis has shown potential for producing various carbamates under less stringent conditions. nih.govacs.org Investigating similar metal-based or organocatalytic systems for the synthesis of this compound could lead to more atom-economical and environmentally benign processes. Another avenue involves the use of carbon dioxide (CO2) as a C1 source, which represents a greener alternative to phosgene-based routes. nih.gov

Furthermore, the principles of green chemistry, such as the use of aqueous micellar aggregates or biodegradable solvents, could be applied. google.com Research efforts could focus on optimizing reaction conditions to minimize energy consumption and waste generation, moving towards a process that is both cost-effective and sustainable for potential larger-scale production. google.com

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Routes | Use of catalysts like zinc chloride or other transition metals. nih.govacs.org | Milder reaction conditions, higher yields, avoidance of hazardous reagents. |

| CO2 as a C1 Source | Utilization of carbon dioxide to form the carbamate (B1207046) linkage. nih.gov | Use of a renewable and non-toxic feedstock, reducing environmental impact. |

| Green Solvents | Employing water, supercritical fluids, or biodegradable solvents. google.com | Reduced toxicity and environmental pollution compared to traditional organic solvents. |

| Process Intensification | Using flow chemistry or microwave-assisted synthesis. | Faster reaction times, better process control, and reduced energy consumption. |

Advanced Spectroscopic Characterization of Metabolites and Degradation Products

Future research should employ advanced analytical techniques to identify and quantify the metabolites and degradation products of this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for this purpose, allowing for the separation and identification of trace-level products. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated metabolites. acs.org

By studying its degradation pathways, researchers can understand its persistence in the environment and its metabolic fate in living organisms. This knowledge is essential for any future development, particularly if the compound is considered for applications where biological or environmental exposure is a factor.

Deepening Mechanistic Understanding of Complex Biological Interactions

While the broader class of carbamates is known to interact with a range of enzymes, often acting as inhibitors, the specific molecular targets of this compound are not well-defined. nih.govmdpi.com Future research should focus on elucidating its mechanism of action at a molecular level.